2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is a compound that features a unique combination of a triazole ring and a thiadiazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the formation of the triazole and thiadiazole rings followed by their coupling. One common approach is to start with the synthesis of 4-methyl-1,2,4-triazole-3-thiol, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The thiadiazole ring can be synthesized from phenylhydrazine and carbon disulfide, followed by cyclization with hydrazine hydrate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The hydrogen atoms on the triazole and thiadiazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.
Scientific Research Applications
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with biological targets. The triazole ring can form hydrogen bonds and dipole interactions with enzymes or receptors, while the thiadiazole ring can interact with metal ions or other biomolecules. These interactions can inhibit the activity of bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Flupoxam: A thiadiazole herbicide.
Uniqueness
What sets 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide apart is its dual presence of both triazole and thiadiazole rings, which can confer a broader spectrum of biological activities compared to compounds containing only one of these rings .
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS2/c1-9(22-14-19-15-8-20(14)2)11(21)16-13-18-17-12(23-13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWRTVIHMJAULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)SC3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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